N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15235002
InChI: InChI=1S/C15H19N3O2S/c1-10-9-21-15-16-8-12(14(20)18(10)15)13(19)17-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol

N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC15235002

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide -

Specification

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
IUPAC Name N-cycloheptyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C15H19N3O2S/c1-10-9-21-15-16-8-12(14(20)18(10)15)13(19)17-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,17,19)
Standard InChI Key DUAMQIDAAZMNSQ-UHFFFAOYSA-N
Canonical SMILES CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3CCCCCC3

Introduction

N-cycloheptyl-3-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core structure. These scaffolds are known for their diverse applications in medicinal chemistry due to their biological and pharmacological properties. The compound's unique structure combines a thiazole ring fused with a pyrimidine ring, along with a cycloheptyl group and a carboxamide functional group.

Structural Features

The molecular structure of this compound can be broken down into the following key components:

  • Thiazolo[3,2-a]pyrimidine Core: A fused bicyclic system that imparts rigidity and electronic properties to the molecule.

  • Cycloheptyl Substituent: A seven-membered cycloalkane attached to the nitrogen atom, contributing hydrophobicity.

  • Carboxamide Group: A functional group (-CONH2) at position 6, which can engage in hydrogen bonding.

  • Methyl Substituent: Located at position 3, influencing steric and electronic characteristics.

Synthesis

The synthesis of N-cycloheptyl-3-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step procedures:

  • Formation of the Thiazole Ring: Starting from thiourea derivatives and α-haloketones.

  • Cyclization with Pyrimidine Precursors: Intramolecular cyclization under acidic or basic conditions to form the fused thiazolo-pyrimidine core.

  • Functionalization: Introduction of the cycloheptyl group via amination and incorporation of the carboxamide group through acylation.

Biological Significance

Compounds with thiazolo[3,2-a]pyrimidine cores have been widely studied for their biological activities:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to interaction with microbial enzymes.

  • Antitumor Properties: Potential inhibitors of cancer cell proliferation through DNA intercalation or enzyme inhibition.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways by targeting specific enzymes like COX or LOX.

Although specific biological data for N-cycloheptyl-3-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide is unavailable in current literature, its structural analogs suggest promising pharmacological potential.

Analytical Characterization

Characterization techniques commonly used for such compounds include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR confirm the chemical environment of protons and carbons.

    • Cycloheptyl protons appear as multiplets due to ring strain.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms molecular weight.

    • Fragmentation patterns help identify functional groups.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide (\sim1650 cm1^{-1}) and thiazole (\sim1200–1300 cm1^{-1}).

  • X-ray Crystallography:

    • Resolves the three-dimensional arrangement of atoms.

Research Findings on Related Compounds

Studies on similar thiazolo-pyrimidines reveal:

  • Antibacterial activity against Gram-positive and Gram-negative bacteria .

  • Cytotoxic effects on cancer cell lines such as HepG2 .

  • Antioxidant properties through radical scavenging assays .

  • Docking studies indicating enzyme inhibition potential (e.g., lipoxygenase) .

Future Directions

Future research could focus on:

  • Synthesizing derivatives to optimize activity.

  • Conducting in vitro and in vivo biological evaluations.

  • Exploring its mechanism of action using computational tools like molecular docking.

This compound’s structural framework positions it as an exciting candidate for further exploration in medicinal chemistry.

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